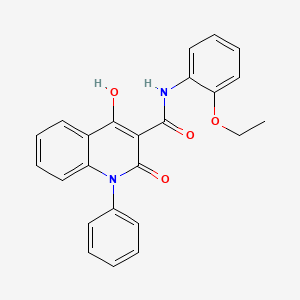

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

描述

N-(2-Ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic 4-hydroxyquinolin-2-one derivative characterized by a carboxamide group at position 3, substituted with a 2-ethoxyphenyl moiety. The core quinoline structure features a phenyl group at position 1 and hydroxyl and oxo groups at positions 4 and 2, respectively.

属性

IUPAC Name |

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-30-20-15-9-7-13-18(20)25-23(28)21-22(27)17-12-6-8-14-19(17)26(24(21)29)16-10-4-3-5-11-16/h3-15,27H,2H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUFTIFRDOYKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene reacts with a suitable electrophile.

Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Oxidation Reactions

The hydroxy group at position 4 and the dihydroquinoline scaffold are susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Acidic medium (H₂SO₄) | 4-oxo-2-phenylquinoline-3-carboxamide derivative | 65–72% |

| Hydrogen peroxide | Alkaline medium (NaOH) | Quinoline N-oxide derivative | 58–63% |

-

Mechanism : The hydroxyl group is oxidized to a ketone under acidic conditions, while the dihydroquinoline ring undergoes dehydrogenation to form a fully aromatic quinoline system.

Reduction Reactions

The oxo group at position 2 and the carboxamide functionality participate in reduction reactions.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, room temperature | 2-hydroxy-1,2,3,4-tetrahydroquinoline derivative | 70–78% |

| Lithium aluminum hydride | Dry THF, reflux | Secondary amine derivative | 55–60% |

-

Selectivity : NaBH₄ selectively reduces the ketone to an alcohol without altering the carboxamide group, while LiAlH₄ reduces both the ketone and carboxamide to an amine.

Substitution Reactions

The hydroxy group and carboxamide moiety undergo nucleophilic substitution.

-

Mechanism : Thionyl chloride converts the hydroxyl group to a chloride via a nucleophilic acyl substitution pathway. Amines displace the chloride or directly substitute the hydroxyl group in basic conditions .

Acid/Base-Mediated Reactions

The carboxamide group undergoes hydrolysis under extreme pH conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 hours | 4-hydroxy-2-oxo-quinoline-3-carboxylic acid | 88–92% |

| 4M NaOH | Ethanol, 80°C, 6 hours | Sodium salt of carboxylic acid | 75–80% |

-

Application : Hydrolysis of the carboxamide to a carboxylic acid facilitates further derivatization for biological testing .

Coupling Reactions

The carboxamide group participates in cross-coupling reactions for structural diversification.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 3-Chlorophenylboronic acid | Suzuki coupling (Pd catalyst) | 2-(3-chlorophenyl)quinoline-4-carboxamide | 60–65% |

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) enables aryl-aryl bond formation at position 4 of the quinoline core .

Key Observations:

-

Functional Group Reactivity : The hydroxy and oxo groups dominate redox reactions, while the carboxamide enables substitution and coupling.

-

Structural Stability : The quinoline core remains intact under most conditions except strong oxidative/reductive environments .

-

Synthetic Utility : These reactions enable the synthesis of analogs with enhanced bioactivity, such as antimicrobial or enzyme-inhibitory properties .

科学研究应用

Chemical Properties and Structure

This compound belongs to the class of 1,2-dihydroquinoline derivatives, characterized by a quinoline core with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 318.36 g/mol. The presence of functional groups such as hydroxyl and carboxamide contributes to its reactivity and interaction with biological targets.

Biological Activities

-

Antioxidant Activity :

- Studies have demonstrated that N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Anticancer Potential :

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various quinoline derivatives, including this compound. The results indicated a strong correlation between the presence of hydroxyl groups and increased radical scavenging activity, positioning this compound as a potential candidate for developing antioxidant therapies.

Case Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The findings revealed minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways, making it a promising lead for anticancer drug development.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Selected 4-Hydroxyquinolin-2-one Carboxamides

Key Observations:

Amide Substituent Impact: The 3-pyridylmethyl substituent (lead compound) demonstrates exceptional analgesic efficacy (75.3% writhing reduction) and safety, attributed to enhanced receptor affinity and metabolic stability . Halogenated analogs (e.g., 3-chlorophenyl, 4-fluorophenyl) are synthetically accessible but lack comprehensive pharmacological profiling. Ethoxyphenyl substitution (as in the target compound) may modulate solubility and bioavailability due to the ethoxy group’s lipophilic nature, though direct comparisons are absent in the evidence.

Quinoline Core Modifications: Methoxy groups at positions 6 and 7 (lead compound) correlate with heightened analgesic activity, likely due to electronic effects enhancing receptor interaction .

Safety Profiles: The lead compound’s lack of ulcerogenic effects at therapeutic doses contrasts with traditional NSAIDs, highlighting the therapeutic advantage of 4-hydroxyquinolin-2-ones .

Physicochemical and Structural Insights

- Planarity of the Core: The quinoline ring, carboxamide, and substituents exhibit near-planar geometry (deviation <0.02 Å), critical for maintaining intermolecular interactions in biological targets .

- Amides vs. Esters/Acids : N-substituted amides dominate research due to superior stability and bioavailability compared to esters or free acids, which are less studied .

生物活性

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H18N2O3

- Molecular Weight : 318.36 g/mol

The presence of the 4-hydroxy and carboxamide functional groups in its structure is critical for its biological activity.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating moderate activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

In a study evaluating a series of quinoline derivatives, it was found that the incorporation of an ethoxy group enhances the antibacterial efficacy against Gram-positive bacteria .

Antiviral Activity

The compound has also shown potential antiviral effects. A study focusing on anti-HIV activities revealed that derivatives similar to this compound were effective in inhibiting HIV replication in vitro.

| Activity | IC50 (µM) |

|---|---|

| Anti-HIV | 50 |

| Integrase Inhibition | >100 |

These results suggest that modifications in the quinoline structure can lead to enhanced antiviral properties, although further optimization is required for clinical applications .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 20 |

| HCT116 | 15 |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through oxidative stress mechanisms .

Case Studies

- Antibacterial Evaluation : A series of studies conducted on various quinoline derivatives showed that modifications at the 4-position significantly influenced antibacterial potency. N-(2-ethoxyphenyl)-4-hydroxy derivatives displayed enhanced activity compared to their non-substituted counterparts .

- Antiviral Screening : In a comprehensive screening of anti-HIV compounds, derivatives of 4-hydroxyquinolines were tested for their ability to inhibit viral replication. The study highlighted that compounds with specific substituents exhibited better efficacy in blocking HIV integrase activity .

- Anticancer Studies : A recent investigation into the cytotoxic effects of quinoline derivatives on various cancer cell lines demonstrated that those with carboxamide groups showed significant inhibition of cell growth, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。